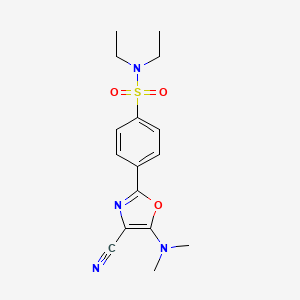
2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-(Cyclopropylmethyl)-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a carboxylic acid group, which is a functional group consisting of a carbonyl (C=O) and a hydroxyl (O-H) group. The cyclopropylmethyl group indicates the presence of a cyclopropane ring, which is a three-membered carbon ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the aromatic pyrimidine ring, the cyclopropylmethyl group, and the carboxylic acid group. The presence of these functional groups would significantly influence the compound’s chemical properties .Chemical Reactions Analysis
The chemical reactions involving this compound would largely depend on the reactivity of its functional groups. The pyrimidine ring might undergo reactions typical of aromatic compounds, while the carboxylic acid group could participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of a carboxylic acid group could result in the compound exhibiting acidic properties .Applications De Recherche Scientifique
Antimicrobial Activity
This compound has been studied for its potential in combating microbial infections. It exhibits moderate antimicrobial activity against pathogens such as Geotrichum candidum, Enterococcus faecalis, and Klebsiella pneumoniae. The mechanism of action is likely related to the disruption of microbial cell walls or inhibition of essential enzymes within the pathogens .
Antioxidant Properties
The compound has shown promising antioxidant activity, which is crucial in protecting cells from oxidative stress. This activity is measured through assays like the ferric-reducing activity power (FRAP) assay, indicating its potential to neutralize free radicals and prevent cellular damage .
Anti-inflammatory Uses
Inflammation is a biological response to harmful stimuli, and this compound has demonstrated significant anti-inflammatory activities. It inhibits protein denaturation and heat-induced red blood cell (RBC) hemolysis, which are common pathways in the inflammatory process. Additionally, it reduces nitric oxide (NO) production by macrophages, a key mediator of inflammation .
Cytotoxicity Against Cancer Cells
The compound has been evaluated for its cytotoxic effects, particularly against HepG2 liver cancer cells. Its ability to induce cell death in a dose-dependent manner makes it a candidate for further research in cancer therapy .
Suzuki–Miyaura Cross-Coupling Reactions
In organic chemistry, the Suzuki–Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds. This compound could potentially serve as a boron reagent in such reactions, contributing to the synthesis of various organic molecules .
Organic Synthesis Building Blocks
The structure of this compound suggests its utility as a building block in organic synthesis. It could be used to construct more complex molecules, serving as a precursor in the synthesis of pharmaceuticals and other biologically active compounds .
Phytochemical Characterization
The compound’s derivatives have been used in the phytochemical characterization of plant species. Such studies are essential for understanding the chemical makeup of plants and their potential uses in medicine and industry .
Skin-Conditioning Agent
Derivatives of this compound have documented skin-conditioning activities. This application is particularly relevant in the cosmetic industry, where it could be used to develop new skincare products with anti-inflammatory and antimicrobial properties .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(cyclopropylmethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c12-8-6(9(13)14)4-10-7(11-8)3-5-1-2-5/h4-5H,1-3H2,(H,13,14)(H,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUVZWSPYMBCRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2=NC=C(C(=O)N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

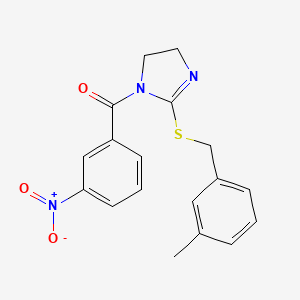
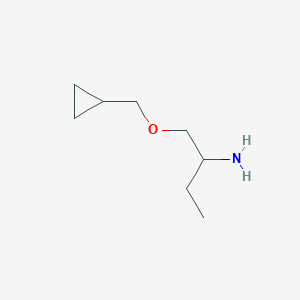

![N-(benzo[d]thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide](/img/structure/B2567733.png)
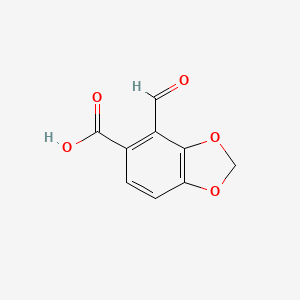
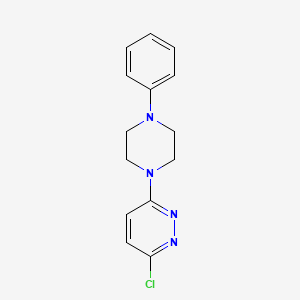
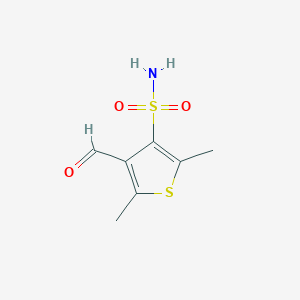
![1-(2-chlorophenyl)-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2567739.png)
![N-(Cyclopropylmethyl)-6-phenyl-6,7-dihydro-4H-triazolo[5,1-c][1,4]oxazine-3-carboxamide](/img/structure/B2567740.png)
![3-Methyl-2-{[1-(1,3-thiazole-4-carbonyl)piperidin-4-yl]methoxy}pyridine](/img/structure/B2567741.png)
![(E)-3-[5-chloro-1-[(2,4-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]prop-2-enoic acid](/img/structure/B2567744.png)
![2-[(4-Fluorobenzyl)amino]-1-phenylethanol](/img/structure/B2567746.png)
![[3-cyclopropyl-4-(4-fluorophenyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2567749.png)
